molecular formula C7H10N2O B11810489 5-(Aminomethyl)-3-methylpyridin-2-ol

5-(Aminomethyl)-3-methylpyridin-2-ol

Cat. No.: B11810489
M. Wt: 138.17 g/mol
InChI Key: GDUPAAWDODUTTH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-methylpyridin-2-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-methylpyridin-2-ol typically involves the reaction of 3-methylpyridine with formaldehyde and ammoniaThe reaction conditions often include the use of a catalyst such as platinum or palladium on carbon, and the reaction is carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-methylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Aminomethyl)-3-methylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methylpyridin-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ringThe compound’s structure also provides opportunities for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(aminomethyl)-3-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-2-6(3-8)4-9-7(5)10/h2,4H,3,8H2,1H3,(H,9,10)

InChI Key

GDUPAAWDODUTTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)CN

Origin of Product

United States

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